![molecular formula C7H5ClF3NO B13320571 2-Amino-6-chloro-3-(trifluoromethyl)phenol](/img/structure/B13320571.png)
2-Amino-6-chloro-3-(trifluoromethyl)phenol
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Overview
Description
2-Amino-6-chloro-3-(trifluoromethyl)phenol is an organic compound that features a trifluoromethyl group, an amino group, and a chloro substituent on a phenol ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-chloro-3-(trifluoromethyl)phenol can be achieved through several methods. One common approach involves the trifluoromethylation of a suitable precursor, followed by chlorination and amination reactions. For instance, the trifluoromethylation can be carried out using a radical trifluoromethylation process . The reaction conditions typically involve the use of a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a radical initiator.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-chloro-3-(trifluoromethyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can produce various substituted phenols .
Scientific Research Applications
2-Amino-6-chloro-3-(trifluoromethyl)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: The compound is used in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-Amino-6-chloro-3-(trifluoromethyl)phenol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino and chloro groups can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-(trifluoromethyl)phenol: Similar structure but lacks the chloro substituent.
2-Chloro-3-(trifluoromethyl)phenol: Similar structure but lacks the amino group.
2-Chloro-α,α,α-trifluoro-m-toluic acid: Contains a trifluoromethyl group and a chloro substituent but differs in the functional groups attached to the phenol ring.
Uniqueness
2-Amino-6-chloro-3-(trifluoromethyl)phenol is unique due to the presence of all three functional groups (amino, chloro, and trifluoromethyl) on the phenol ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H5ClF3NO |
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Molecular Weight |
211.57 g/mol |
IUPAC Name |
2-amino-6-chloro-3-(trifluoromethyl)phenol |
InChI |
InChI=1S/C7H5ClF3NO/c8-4-2-1-3(7(9,10)11)5(12)6(4)13/h1-2,13H,12H2 |
InChI Key |
XTIKQOLGAOTMSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)N)O)Cl |
Origin of Product |
United States |
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